Suc-AAPF-pNA

Enzyme Specificity Serine Protease Inhibitor Screening

Suc-AAPF-pNA provides exclusive specificity for chymotrypsin-like serine proteases (α-chymotrypsin, cathepsin G, chymase) while resisting neutrophil elastase, ensuring interference-free readouts in complex neutrophil lysates. Its defined kinetic profile (Km=1.7 mM for cathepsin G) enables precise Km, kcat, and IC₅₀ determinations. Ideal for high-throughput inhibitor screening in 96/384-well microplates, this chromogenic substrate releases quantifiable 4-nitroaniline at 405–410 nm. Unlike generic pNA substitutes, its Phe residue at P1 prevents off-target cleavage, safeguarding assay reproducibility.

Molecular Formula C30H36N6O9
Molecular Weight 624.6 g/mol
CAS No. 70967-97-4
Cat. No. B158959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-AAPF-pNA
CAS70967-97-4
SynonymsSAAPPNA
Suc-AAPF-pNA
Suc-Ala-Ala-Pro-Phe-4-NA
succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide
succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide
Molecular FormulaC30H36N6O9
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
InChIInChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-28(41)23(17-20-7-4-3-5-8-20)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24,33H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,38,39)(H,34,41,42)/t18-,19-,23-,24-/m0/s1
InChIKeyNZSFNPKTEBHXQS-WJNSRDFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-AAPF-pNA (CAS 70967-97-4): Technical Baseline for a Chromogenic Chymotrypsin and Cathepsin G Substrate in Protease Assays


Suc-AAPF-pNA (Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) is a synthetic chromogenic peptide substrate belonging to the p-nitroanilide (pNA) class. It is widely utilized for the quantitative, colorimetric detection of chymotrypsin-like serine protease activity [1]. The compound is characterized by its susceptibility to cleavage by several key proteases, including α-chymotrypsin, cathepsin G, and chymase, resulting in the release of a yellow chromophore (4-nitroaniline) measurable at 405–410 nm [2]. Its well-defined kinetic profile and distinct specificity against structurally similar analogs form the basis for its selective application in enzyme kinetics and inhibitor screening.

Suc-AAPF-pNA Procurement: Why Substituting with Other pNA Substrates Compromises Assay Specificity and Quantitative Accuracy


Generic substitution among p-nitroanilide (pNA) substrates is not feasible due to significant and quantifiable differences in enzyme specificity, affinity, and catalytic efficiency. While many substrates share a common reporter group, the amino acid sequence at the P1 position (Phe in Suc-AAPF-pNA) dictates exclusive cleavage by a subset of serine proteases, such as chymotrypsin and cathepsin G [1]. For instance, replacing the phenylalanine residue with valine (as in MeOSuc-AAPV-pNA) drastically alters specificity towards neutrophil elastase, rendering the assay non-functional for chymotrypsin-like activity. Furthermore, kinetic parameters such as the Michaelis constant (Km) vary by orders of magnitude across different enzymes for the same substrate . Therefore, the direct interchange of analogs without recalibration introduces systematic error, undermining the reproducibility and validity of quantitative enzyme assays and inhibitor screening campaigns.

Suc-AAPF-pNA: A Quantitative Evidence Guide for Differentiated Selection in Protease Research


Enzyme Selectivity: Suc-AAPF-pNA is Inert to Neutrophil Elastase, Unlike the Common Elastase Substrate MeOSuc-AAPV-pNA

Suc-AAPF-pNA demonstrates absolute selectivity against human neutrophil elastase, a critical differentiation for assays targeting chymotrypsin or cathepsin G in complex biological matrices. In contrast, the closely related substrate MeOSuc-AAPV-pNA is a highly sensitive, standard substrate for human neutrophil elastase [1]. This orthogonal selectivity profile ensures that observed enzymatic activity in an assay containing Suc-AAPF-pNA can be confidently attributed to chymotrypsin-like proteases without elastase interference [2].

Enzyme Specificity Serine Protease Inhibitor Screening Neutrophil Biology

Enzyme Affinity Hierarchy: Suc-AAPF-pNA Exhibits a 28-Fold Higher Affinity for Chymotrypsin (Km 60 µM) Compared to Cathepsin G (Km 1.7 mM)

Suc-AAPF-pNA serves as a substrate for multiple serine proteases, but its Michaelis constant (Km) reveals a stark hierarchy of affinity. For α-chymotrypsin, the Km is 60 µM, while for cathepsin G, the Km is 1.7 mM . This quantitative difference indicates that Suc-AAPF-pNA has an approximately 28-fold higher affinity for chymotrypsin than for cathepsin G under comparable conditions.

Enzyme Kinetics Michaelis-Menten Cathepsin G Chymotrypsin

Catalytic Efficiency Ranking: Suc-AAPF-pNA Exhibits a 4.7-Fold Higher kcat/KM than Ac-Y-pNA in Chymotrypsin-like Assays

In a comparative study of chymotrypsin substrates, Suc-AAPF-pNA demonstrated a specificity constant (kcat/KM) of 4.2 (µM·min)⁻¹. This value is 4.7-fold higher than that of Ac-Tyr-pNA (0.9 (µM·min)⁻¹) and 1.7-fold lower than the most efficient substrate in the set, Glp-Ala-Ala-Phe-pNA (7.0 (µM·min)⁻¹) . This places Suc-AAPF-pNA as an intermediate-efficiency substrate with robust signal generation capabilities.

Catalytic Efficiency kcat/KM Chymotrypsin Substrate Ranking

Solubility Profile: Suc-AAPF-pNA Offers High DMSO Solubility (120 mg/mL) but is Insoluble in Aqueous Buffers

Suc-AAPF-pNA exhibits a defined solubility profile at 25°C. It is highly soluble in DMSO and ethanol (120 mg/mL, equating to 192.1 mM) but is practically insoluble in water . This necessitates the use of an organic co-solvent (e.g., DMSO) for preparing stock solutions, with a recommended final DMSO concentration of ≤1% in the assay buffer to avoid enzyme denaturation .

Solubility Formulation DMSO Assay Preparation

Storage Stability: Suc-AAPF-pNA Powder is Stable for 2 Years at -80°C, with Shorter Stability in Solution

The recommended long-term storage condition for Suc-AAPF-pNA powder is -80°C under nitrogen, sealed, and protected from light and moisture, which yields a stability of 2 years. Storage at -20°C reduces the shelf-life to 1 year [1]. Once dissolved in an organic solvent (e.g., DMSO), the compound is stable for up to 6 months at -80°C, but only for 1 month at -20°C [1]. These parameters are critical for inventory management and experimental planning.

Stability Storage Peptide Handling Shelf-life

P1 Specificity: Suc-AAPF-pNA with a Phe Residue is Cleaved by Chymotrypsin, While the Arg Variant Suc-AAPR-pNA is Not

The identity of the amino acid at the P1 position dictates enzyme specificity. Suc-AAPF-pNA, containing phenylalanine, is a canonical substrate for chymotrypsin. In contrast, its analog Suc-AAPR-pNA (containing arginine) is a substrate for trypsin-like proteases and is not cleaved by chymotrypsin [1]. This fundamental difference underscores that the choice between Suc-AAPF-pNA and Suc-AAPR-pNA is not interchangeable and determines which class of serine protease is being measured.

Substrate Specificity Chymotrypsin Trypsin Amino Acid Preference

Suc-AAPF-pNA: Validated Application Scenarios for Research and Industrial Use


Differential Measurement of Cathepsin G Activity in Human Neutrophil Preparations

Suc-AAPF-pNA is specifically used to quantify free and membrane-bound cathepsin G in human neutrophils [1]. The substrate's resistance to neutrophil elastase (Evidence Item 1) ensures that the measured pNA release is solely attributable to cathepsin G activity, even in complex cell lysates containing elastase. The protocol typically involves incubating neutrophil lysate with 1.6 mM Suc-AAPF-pNA in a Tris/HCl buffer (pH 8.6) and monitoring absorbance at 410 nm [2].

High-Throughput Screening (HTS) for Chymotrypsin or Chymase Inhibitors

The robust signal generated by Suc-AAPF-pNA (Evidence Item 3) and its defined kinetic profile make it an ideal substrate for HTS campaigns aimed at discovering novel inhibitors of chymotrypsin-like proteases [1]. The assay is compatible with 96- or 384-well microplate formats. Inhibitor potency (e.g., IC₅₀ or Ki) can be reliably determined by measuring the decrease in the rate of pNA formation at 405–410 nm in the presence of test compounds [2].

Kinetic Characterization of Recombinant Chymotrypsin-like Proteases

Researchers expressing novel or mutant serine proteases use Suc-AAPF-pNA to determine key kinetic parameters (kcat, Km, kcat/KM) [1]. By varying the substrate concentration (e.g., from 0.1 to 5 mM), a Michaelis-Menten curve can be constructed to calculate the enzyme's catalytic efficiency towards this specific sequence. The differential affinity for chymotrypsin versus cathepsin G (Evidence Item 2) helps in identifying the enzyme class based on its kinetic fingerprint.

Protease-Coupled Assays for Peptidyl-Prolyl Isomerase (PPIase) Activity

Suc-AAPF-pNA is a key component in an established uncoupled spectrophotometric assay for cyclophilins and other PPIases [1]. In this assay, a peptide substrate is isomerized by the PPIase, and the isomer-specific conformation is then cleaved by α-chymotrypsin to release pNA. Suc-AAPF-pNA serves as the chromogenic substrate for the chymotrypsin detection step, providing a quantifiable readout for the isomerization reaction [2].

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